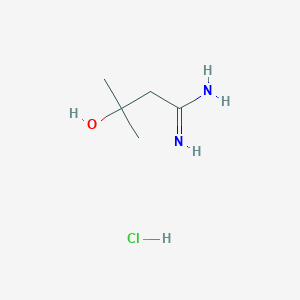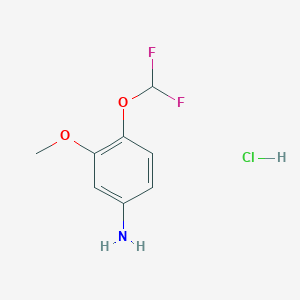
2-(4-tert-butylphenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-tert-butylphenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide, also known as BTF, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of novel drugs.
Scientific Research Applications
Environmental Analysis and Endocrine Disruptor Detection
Studies have explored the derivatization of hydroxyl-group-containing endocrine disruptors for sensitive determination in environmental samples. A specific example includes the use of derivatizing agents to enhance the detection of compounds like 4-tert-butylbenzoic acid in water, showcasing the importance of chemical modifications for environmental monitoring (Mol, Sunarto, & Steijger, 2000). This research underscores the relevance of chemical analysis techniques in tracking pollutants that may have profound impacts on wildlife and human health.
Polymer Chemistry and Material Science
Research into novel polyimides incorporating di-tert-butyl side groups and twisted-biphenyl structures demonstrates the influence of molecular design on material properties. These polymers, derived from diamines with specific structural features, exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, highlighting the potential for advanced material development in electronics and other industries (Chern, Twu, & Chen, 2009).
Analytical Chemistry and Detection Methods
In the realm of analytical chemistry, substituted phenols, including those with tert-butyl groups, have been derivatized for enhanced detection via gas chromatography-mass spectrometry (GC-MS). This approach allows for the sensitive identification of environmental contaminants, with applications ranging from monitoring water quality to analyzing chemical residues in various matrices (Heberer & Stan, 1997). Such methodologies are crucial for ensuring environmental safety and public health.
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF2NO2/c1-17(2,3)12-4-10-15(11-5-12)24-18(20,21)16(23)22-14-8-6-13(19)7-9-14/h4-11H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHGEICCQSSBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NC2=CC=C(C=C2)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2925555.png)
![6-fluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B2925556.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2925558.png)



![3-[(7-Chlorothieno[3,2-b]pyridin-2-yl)methyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2925564.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2925570.png)
![Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2925571.png)
![2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2925573.png)